![molecular formula C4H8N4 B1267654 1-Cyano-2-ethylguanidine CAS No. 24010-80-8](/img/structure/B1267654.png)
1-Cyano-2-ethylguanidine
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Overview
Description
Molecular Structure Analysis
The molecular formula of 1-Cyano-2-ethylguanidine is C5H10N4. Unfortunately, the search results do not provide a detailed molecular structure analysis.
Scientific Research Applications
Medicine: Histamine Receptor Antagonism
1-Cyano-2-ethylguanidine: derivatives have been explored for their potential as dual histamine H1 and H2 receptor antagonists . These compounds could serve as prophylactic agents in anesthesia and surgery, offering a new class of pharmacological hybrids for therapeutic use.
Material Science: Aggregation-Induced Emission
In material science, cyano-functionalized compounds, including guanidine derivatives, are recognized for their unique optical properties . They exhibit aggregation-induced emission (AIE), which is valuable in the development of advanced materials for optoelectronics and bioscience applications.
Environmental Science: Cyanobacterial Polyhydroxyalkanoate Production
Cyanobacteria, utilizing compounds like 1-Cyano-2-ethylguanidine , can produce polyhydroxyalkanoates (PHA) from CO2 and sunlight . This process holds promise for reducing the environmental footprint and production costs compared to traditional methods.
Analytical Chemistry: Chromatography and Spectroscopy
Guanidine derivatives are used in analytical chemistry for modifying stationary phases in chromatography and enhancing spectroscopic analysis due to their strong hydrogen bonding capabilities .
Biochemistry: Enzyme Inhibition and Protein Interaction
In biochemistry, guanidine compounds are known to interact with enzymes and proteins, affecting their function and structure . This interaction is crucial for studying enzyme mechanisms and designing inhibitors.
Pharmacology: Drug Development
The guanidine group’s high basicity and planarity make it a versatile functional group in drug development . Guanidine-containing compounds are being investigated for their therapeutic potential as kinase inhibitors and receptor antagonists.
Industrial Applications: Chemical Synthesis
1-Cyano-2-ethylguanidine: is used in industrial applications for the synthesis of various chemical products due to its reactivity and stability under different conditions.
Agriculture: Pesticide and Fertilizer Development
While specific information on 1-Cyano-2-ethylguanidine in agriculture was not directly found, guanidine derivatives are generally significant in the development of pesticides and fertilizers, enhancing crop protection and growth .
Safety and Hazards
Mechanism of Action
Target of Action
Related compounds such as guanethidine and guanidine are known to interact with adrenergic nerves and acetylcholine receptors respectively .
Mode of Action
Guanethidine, a related compound, is known to inhibit the release of norepinephrine at nerve endings . Guanidine, another related compound, enhances the release of acetylcholine following a nerve impulse .
Biochemical Pathways
Related compounds like guanethidine and guanidine are known to affect the adrenergic and cholinergic pathways respectively .
Pharmacokinetics
Pharmacokinetics generally involves factors such as how quickly the drug is absorbed into the bloodstream, how it is distributed in the body, how it is metabolized or broken down, and how it is excreted .
Result of Action
Related compounds like guanethidine and guanidine are known to have antihypertensive effects and to treat muscle weakness and fatigue respectively .
properties
IUPAC Name |
1-cyano-2-ethylguanidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4/c1-2-7-4(6)8-3-5/h2H2,1H3,(H3,6,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKZUUMAGYBBFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C(N)NC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30325970 |
Source
|
Record name | 1-cyano-2-ethylguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30325970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyano-2-ethylguanidine | |
CAS RN |
24010-80-8 |
Source
|
Record name | NSC522390 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522390 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-cyano-2-ethylguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30325970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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